molecular formula C6H17NOSi B13122480 O-(Triethylsilyl)hydroxylamine

O-(Triethylsilyl)hydroxylamine

Cat. No.: B13122480
M. Wt: 147.29 g/mol
InChI Key: SNMXXRVZHDXXST-UHFFFAOYSA-N
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Description

O-(Triethylsilyl)hydroxylamine is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a hydroxylamine moiety. This compound is of significant interest in organic synthesis due to its unique reactivity and stability compared to other hydroxylamine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(Triethylsilyl)hydroxylamine can be synthesized through the reaction of hydroxylamine with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high purity. The general reaction scheme is as follows:

NH2OH+Et3SiClEt3SiONH2+HCl\text{NH}_2\text{OH} + \text{Et}_3\text{SiCl} \rightarrow \text{Et}_3\text{SiONH}_2 + \text{HCl} NH2​OH+Et3​SiCl→Et3​SiONH2​+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(Triethylsilyl)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the triethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Primary amines.

    Substitution: Various substituted hydroxylamines depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, O-(Triethylsilyl)hydroxylamine is used as a protecting group for hydroxylamines, allowing for selective reactions to occur without interference from the hydroxylamine functionality. It is also employed in the synthesis of oxime ethers and other nitrogen-containing compounds.

Biology

In biological research, this compound can be used as a reagent for the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings, where its unique reactivity can be harnessed to achieve desired properties.

Mechanism of Action

The mechanism by which O-(Triethylsilyl)hydroxylamine exerts its effects involves the cleavage of the triethylsilyl group under specific conditions, revealing the reactive hydroxylamine moiety. This can then participate in various chemical reactions, such as nucleophilic attack or radical formation, depending on the environment and reagents present.

Comparison with Similar Compounds

Similar Compounds

  • O-(Trimethylsilyl)hydroxylamine
  • O-(Tert-butyldimethylsilyl)hydroxylamine
  • O-(Triisopropylsilyl)hydroxylamine

Uniqueness

Compared to its analogs, O-(Triethylsilyl)hydroxylamine offers a balance between steric hindrance and reactivity. The triethylsilyl group provides sufficient bulk to protect the hydroxylamine functionality while still being easily removable under mild conditions. This makes it particularly useful in synthetic applications where selective protection and deprotection are required.

Properties

Molecular Formula

C6H17NOSi

Molecular Weight

147.29 g/mol

IUPAC Name

O-triethylsilylhydroxylamine

InChI

InChI=1S/C6H17NOSi/c1-4-9(5-2,6-3)8-7/h4-7H2,1-3H3

InChI Key

SNMXXRVZHDXXST-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)ON

Origin of Product

United States

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